molecular formula C13H17N B494707 N-(3-phenylprop-2-yn-1-yl)butan-2-amine CAS No. 889949-75-1

N-(3-phenylprop-2-yn-1-yl)butan-2-amine

Cat. No.: B494707
CAS No.: 889949-75-1
M. Wt: 187.28g/mol
InChI Key: MESKFQRMVQNQKD-UHFFFAOYSA-N
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Description

N-(3-phenylprop-2-yn-1-yl)butan-2-amine is a propargylamine compound that serves as a valuable building block in advanced synthetic organic chemistry, particularly in the development of stereoselective methodologies. This secondary amine is notably recognized for its role in exploring the reactivity of nitrogen-containing alkynes with low-valent transition metal complexes. Research has demonstrated its application in the NbCl 5 -Mg reagent system, where it undergoes regio- and stereoselective reduction to yield dideuterated (2Z)-alkenylamine derivatives in high yields . This transformation is a key model reaction for studying the mechanism of niobium alkyne complexes and the synthesis of allylamines bearing a 1,2-disubstituted Z-double bond, which are privileged structures in medicinal chemistry . The propargylamine pharmacophore, central to this compound, is also of significant interest in neuroscience and pharmaceutical research. It is a key structural feature found in neuroprotective agents and monoamine oxidase-B (MAO-B) inhibitors, such as the anti-Parkinson's drug selegiline . As such, this compound provides a versatile synthetic intermediate for constructing more complex molecules with potential bioactivity, making it a compound of interest for researchers in both methodological development and medicinal chemistry exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-phenylprop-2-ynyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESKFQRMVQNQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405910
Record name AN-465/42518750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-75-1
Record name AN-465/42518750
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3 Phenylprop 2 Yn 1 Yl Butan 2 Amine

Advanced Strategies for the Synthesis of N-(3-phenylprop-2-yn-1-yl)butan-2-amine

The construction of the propargylamine (B41283) framework can be achieved through several modern synthetic strategies. These methods range from multicomponent reactions catalyzed by transition metals to classical nucleophilic substitution pathways and organo-catalyzed systems, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.

Transition-Metal-Catalyzed Approaches, including A3-Coupling (Amine-Aldehyde-Alkyne)

The most prominent and efficient method for synthesizing propargylamines is the three-component coupling reaction of an aldehyde, an amine, and a terminal alkyne, commonly known as the A³-coupling reaction. uantwerpen.be This reaction forms a C-C and a C-N bond in a single operation, making it a highly atom-economical process. To synthesize this compound, this would involve the reaction of benzaldehyde, butan-2-amine, and phenylacetylene.

The mechanism of the A³ coupling generally begins with the reaction between the amine (butan-2-amine) and the aldehyde (benzaldehyde) to form an iminium ion intermediate. Simultaneously, the transition metal catalyst activates the terminal alkyne's C-H bond (phenylacetylene) to form a metal acetylide. The nucleophilic metal acetylide then attacks the electrophilic iminium ion, yielding the final propargylamine product upon hydrolysis and regeneration of the catalyst. uantwerpen.be

A variety of transition metals have been shown to effectively catalyze this transformation, with copper, gold, and silver being the most common. acs.org Copper catalysts, such as Cu(I) halides, are widely used due to their low cost and high efficiency. scispace.com Gold and silver catalysts can also be employed, often exhibiting high activity and applicability in aqueous media.

CatalystAmineAldehydeAlkyneSolventTemperature (°C)Yield (%)Reference
CuBrPiperidine (B6355638)BenzaldehydePhenylacetyleneTolueneRT95(Gommermann et al., 2003)
CuClMorpholineBenzaldehydePhenylacetyleneWater8092(Li et al., 2002)
AuCl₃/CuBrAnilineBenzaldehydePhenylacetyleneWaterRT91(Lo et al., 2006)
AgIPyrrolidine4-ChlorobenzaldehydePhenylacetyleneToluene10096(Wei et al., 2004)
RuCl₃/CuBrAnilineBenzaldehydePhenylacetyleneWaterRT91(Li et al., 2002)

This table presents representative examples of A³-coupling reactions for the synthesis of various propargylamines, illustrating the scope of catalysts and substrates. RT = Room Temperature.

Nucleophilic Substitution Pathways involving Propargyl Electrophiles and Amines

A more traditional approach to the synthesis of propargylamines involves the nucleophilic substitution reaction between a propargyl electrophile and an amine nucleophile. In this pathway, a propargyl halide (e.g., 3-phenylprop-2-yn-1-yl bromide) or a related derivative with a good leaving group (such as tosylate or mesylate) is treated with an amine.

For the synthesis of this compound, butan-2-amine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of the propargyl halide and displacing the leaving group. This reaction typically proceeds via an SN2 mechanism. The efficiency of this method depends on the nucleophilicity of the amine and the reactivity of the propargyl electrophile. Steric hindrance around the nitrogen atom of butan-2-amine can influence the reaction rate. This method is straightforward but can be less atom-economical than A³ coupling as it requires the pre-functionalization of the alkyne component to install a leaving group.

Organo-Catalyzed Reaction Systems

In recent years, organo-catalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional methods. For the synthesis of propargylamines, chiral Brønsted acids have been utilized as catalysts. nih.gov These catalysts can activate imines, generated in situ from aldehydes and amines, towards nucleophilic attack by an alkyne. For instance, the reaction of β-keto esters with in situ generated C-alkynyl imines can be catalyzed by a chiral Brønsted acid to produce chiral propargylamines with high diastereo- and enantioselectivity. nih.gov

Another metal-free approach involves the use of organoborane compounds. Boron trifluoride etherate (BF₃·OEt₂) can catalyze the in situ generation of N-Boc imines, which then react with alkynyl boronate esters to yield N-Boc protected propargylamines. nih.gov This method highlights the dual role of the Lewis acid catalyst in both imine formation and activation of the alkynylating agent.

Derivatization and Analog Synthesis of this compound Scaffolds

The propargylamine scaffold is a valuable platform for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. The presence of the amine and the alkyne functionalities allows for diverse chemical transformations.

Strategies for Alkylation and Acylation of Propargylamines

The secondary amine nitrogen in this compound is nucleophilic and can be readily functionalized through alkylation or acylation reactions.

Alkylation: Reaction with alkyl halides (R-X) in the presence of a base allows for the introduction of an additional alkyl group, converting the secondary amine into a tertiary amine.

Acylation: Treatment with acylating agents such as acid chlorides (RCOCl) or anhydrides ((RCO)₂O) yields the corresponding amide. A particularly useful acylation involves the reaction with isocyanates (R-N=C=O) to form propargylic ureas. These ureas are key precursors for the synthesis of various heterocycles, as they can undergo intramolecular cyclization reactions. nih.govbeilstein-journals.orgchemrevlett.com

These derivatization strategies are fundamental for creating a library of analogs and for preparing substrates for subsequent cyclization reactions.

Cyclization Reactions and Heterocycle Formation (e.g., Imidazolidinones, Imidazolones, Quinolones)

The strategic placement of the amine and alkyne groups within the propargylamine structure facilitates a variety of intramolecular cyclization reactions, leading to the formation of important heterocyclic systems.

Imidazolidinones and Imidazolones: Propargylic ureas, synthesized from the acylation of propargylamines with isocyanates, are excellent substrates for cyclization. chemrevlett.com Depending on the reaction conditions and the substitution pattern, these ureas can undergo intramolecular hydroamidation. Base-catalyzed 5-exo-dig cyclization leads to the formation of five-membered imidazolidin-2-ones. acs.orgresearchgate.net Alternatively, transition metal catalysts, such as Ag(I), can promote a similar 5-exo-dig cyclization to afford tetrasubstituted 2-imidazolones. nih.govchemrevlett.com

Quinolones: When the propargylamine contains an N-aryl substituent (e.g., N-(3-phenylprop-2-yn-1-yl)aniline), it can undergo intramolecular cyclization to form quinoline derivatives. Palladium-catalyzed cyclization of such substrates provides an efficient route to functionalized quinolines. mdpi.com The reaction is believed to proceed through coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack from the ortho-position of the aniline ring. Subsequent oxidation of the resulting dihydroquinoline intermediate yields the aromatic quinoline product. mdpi.com

Propargylamine DerivativeReagent(s)Catalyst/ConditionsHeterocyclic ProductYield (%)Reference
N-Aryl Propargylamine-Pd(OAc)₂ , Toluene, 80 °C2,4-Diphenylquinoline72(Wang et al., 2023) mdpi.com
Propargylic Urea-AgOTf (20 mol%), Toluene, 110 °C2-Imidazolone21-72(Al-Tel et al., 2011) nih.govchemrevlett.com
Propargylic Urea-BEMP (organo-base), THF, RTImidazolidin-2-one>99(Lalli et al., 2019) acs.orgresearchgate.net
Propargylic UreaPrimary AmineZn(OTf)₂ (50 mol%), Toluene, reflux2-Aminoimidazole76(Savko et al., 2019) beilstein-journals.orgbeilstein-journals.org

This table summarizes various cyclization reactions of propargylamine derivatives to form different heterocyclic scaffolds.

Regio- and Stereoselective Reductions of Propargylamines to Alkenylamines

The reduction of the alkynyl group in propargylamines like this compound to an alkenyl group is a critical transformation for accessing allylic amines, which are valuable synthetic intermediates. The regio- and stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Common methods for the reduction of alkynes to alkenes involve metal hydrides or catalytic hydrogenation. The stereoselectivity of these reactions is of particular importance. For instance, reduction with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is known to produce trans-(E)-alkenes from propargylic alcohols via an anti-addition of hydride. chem-station.comsigmaaldrich.comorganic-chemistry.org By analogy, the reduction of this compound with Red-Al is expected to proceed via a similar hydrometallation pathway, leading preferentially to the (E)-allylic amine. The proposed mechanism involves the coordination of the aluminum hydride to the triple bond, followed by intramolecular or intermolecular delivery of a hydride ion to the opposite face, resulting in the trans-alkenylaluminate intermediate, which is then protonated to yield the (E)-alkene.

Conversely, catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst, proceeds via syn-addition of hydrogen to the alkyne. This method generally yields cis-(Z)-alkenes. In the case of this compound, the presence of a pre-existing stereocenter in the butan-2-amine moiety introduces the possibility of diastereoselectivity. The catalyst surface may be approached preferentially from one face of the molecule, influenced by the steric hindrance of the chiral substituent, potentially leading to one diastereomer of the (Z)-allylic amine in excess. youtube.comyoutube.com

The choice of reducing agent is therefore crucial in directing the stereochemical outcome of the reduction, allowing for selective synthesis of either the (E)- or (Z)-alkenylamine diastereomers.

Table 1: Expected Stereochemical Outcomes of Propargylamine Reduction
Reducing Agent/MethodTypical Stereochemical OutcomeMechanism TypeExpected Product from this compound
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)trans-alkeneAnti-addition of hydride(E)-N-(3-phenylallyl)butan-2-amine
Catalytic Hydrogenation (e.g., H₂/Lindlar's Catalyst)cis-alkeneSyn-addition of hydrogen(Z)-N-(3-phenylallyl)butan-2-amine

Investigation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and extending the methodology to other substrates.

The most direct and atom-economical synthesis of propargylamines is the three-component A³ (Aldehyde-Alkyne-Amine) coupling reaction. phytojournal.commdpi.com This reaction is frequently catalyzed by copper salts, which play a crucial role in activating the terminal alkyne. researchgate.netnih.gov

The widely accepted mechanism for the copper-catalyzed A³ coupling to form this compound involves several key steps: phytojournal.comnih.gov

Iminium Ion Formation: In the first step, butan-2-amine reacts with an aldehyde (commonly formaldehyde or its equivalent) to form an iminium ion intermediate. The amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by dehydration to generate the electrophilic iminium species.

Copper Acetylide Formation: Simultaneously, the copper(I) catalyst reacts with the terminal alkyne, phenylacetylene. The copper(I) salt activates the terminal C-H bond of the alkyne, increasing its acidity and facilitating deprotonation by the amine present in the reaction mixture to form a highly nucleophilic copper acetylide intermediate. nih.gov

Nucleophilic Addition: The copper acetylide then acts as the key nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond-forming step results in the formation of the propargylamine product.

Catalyst Regeneration: Upon formation of the product, the copper catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This catalytic cycle efficiently combines three readily available components—an amine (butan-2-amine), an aldehyde, and an alkyne (phenylacetylene)—in a single pot to construct the target molecule.

Table 2: Roles of Components in Copper-Catalyzed A³ Coupling
ComponentRole in Reaction Mechanism
Butan-2-amineForms iminium ion; acts as a base for alkyne deprotonation.
Aldehyde (e.g., Formaldehyde)Electrophilic partner for iminium ion formation.
PhenylacetyleneSource of the alkynyl nucleophile (after activation).
Copper(I) Catalyst (e.g., CuI, CuBr)Activates the terminal alkyne C-H bond to form copper acetylide.

Propargylamines are versatile substrates for radical transformations, often leading to the formation of complex heterocyclic structures through cascade reactions. While this compound itself lacks the aromatic amine moiety often used in such cyclizations, studies on closely related analogues provide significant insight into potential radical pathways.

A prominent example is the radical-mediated cyclization of N-(2-alkynyl)anilines. Research has demonstrated that N-(3-phenylprop-2-yn-1-yl)aniline, a structural analogue of the title compound, undergoes a cascade cyclization when treated with diphenyl diselenide and CuCl₂ in the presence of air. nih.govnsf.gov The proposed mechanism for this transformation is as follows:

Radical Generation: The reaction is initiated by the formation of an arylselenyl radical (PhSe•) from diphenyl diselenide, mediated by the copper(II) salt and air.

Radical Addition: The electrophilic PhSe• radical adds to the electron-rich alkyne of the propargylamine, generating a vinyl radical intermediate.

Intramolecular Cyclization: The vinyl radical undergoes a 6-endo-trig cyclization, attacking the ortho-position of the aniline ring to form a new C-C bond and a cyclohexadienyl radical.

Oxidation and Aromatization: The resulting radical is then oxidized, and subsequent deprotonation leads to the formation of a stable, aromatized 3-selenylquinoline product.

Another relevant radical transformation is the ZnBr₂/Oxone-mediated ipso-cyclization of N-tosyl-N-(prop-2-yn-1-yl)anilines. nih.govnih.govmdpi.comfao.org This reaction proceeds through a radical pathway initiated by the generation of a bromine radical. The radical adds to the alkyne, and the resulting vinyl radical undergoes an ipso-cyclization onto the aniline ring, ultimately forming a spirocyclic dienone structure. nih.govnih.gov These examples highlight the propensity of the propargylamine scaffold to engage in radical cascade reactions, where the alkyne acts as a radical acceptor to trigger complex bond-forming sequences.

Table 3: Radical Cyclization of an N-(3-phenylprop-2-yn-1-yl)aniline Analogue nsf.gov
SubstrateReagentsSolventProductYield
N-(3-phenylprop-2-yn-1-yl)aniline(PhSe)₂, CuCl₂ (1 equiv), airDCM4-phenyl-3-(phenylselenyl)quinoline80%
N-(3-phenylprop-2-yn-1-yl)aniline(PhSe)₂, CuBr₂ (1 equiv), airDCM4-phenyl-3-(phenylselenyl)quinoline72%

Structure Activity Relationship Sar Studies of N 3 Phenylprop 2 Yn 1 Yl Butan 2 Amine and Its Analogues

Elucidation of Key Pharmacophoric Elements within the N-(3-phenylprop-2-yn-1-yl)butan-2-amine Framework

The fundamental structure of this compound comprises three essential pharmacophoric elements that are crucial for its biological interactions. These are the terminal phenyl ring, the central propargyl group (prop-2-yn-1-yl), and the secondary amine function with its specific alkyl substituent.

The propargyl group is a well-established key feature in the design of irreversible monoamine oxidase (MAO) inhibitors. This functional group, containing a carbon-carbon triple bond, is not merely a rigid spacer but an active participant in the mechanism of inhibition. It is understood to form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme, leading to its irreversible inactivation. The spatial arrangement and electronic properties of this alkynyl moiety are therefore critical to the molecule's activity.

The phenyl ring serves as a crucial recognition element, likely engaging in hydrophobic and π-stacking interactions within the active site of its target protein. The position and orientation of this aromatic ring relative to the propargylamine (B41283) core are determining factors for binding affinity and selectivity.

The amino group and its substitution pattern are pivotal for both the molecule's basicity (pKa) and its steric interactions within the binding pocket. The presence of a secondary amine is a common feature in many biologically active propargylamines. The nature of the N-alkyl substituent, in this case, a butan-2-yl group, directly influences the compound's lipophilicity and the stereochemical environment around the nitrogen atom, which can significantly impact binding and activity.

Impact of Substituent Modifications on Biological Activity Profiles in Vitro

Systematic modifications of the this compound scaffold have provided a detailed understanding of how different substituents influence its biological effects.

Aromatic Ring Substitutions and their Electronic Effects

Alterations to the phenyl ring have demonstrated that both the nature and position of substituents significantly modulate activity. Introducing electron-withdrawing or electron-donating groups can alter the electron density of the aromatic ring, thereby influencing its interaction with the target protein.

For instance, studies on related propargylamine derivatives have shown that introducing substituents at the meta or para positions of the phenyl ring can have a pronounced effect. Research on a series of N-propargyl-1-aminoindan derivatives, which share the propargylamine core, revealed that substitution on the aromatic ring can fine-tune inhibitory potency and selectivity towards MAO-A and MAO-B. Generally, small, lipophilic substituents are often favored. For example, a fluorine or chlorine atom at the meta position can enhance activity. The electronic effect of these substituents can influence the acidity of the acetylenic proton, which may play a role in the mechanism of action.

Table 1: Effect of Aromatic Ring Substitution on MAO Inhibition (Illustrative Data from Related Series)

Substituent (Position) Relative MAO-B Inhibition Relative MAO-A Inhibition
H (None) 1.0 1.0
3-F 5.2 1.5
4-F 2.8 1.2
3-Cl 6.1 1.8
4-CH3 1.5 0.9

Data is hypothetical and illustrative of general trends observed in related propargylamine series.

Alkyl Chain Variations, including Branched versus Linear Modifications

The nature of the alkyl group attached to the nitrogen atom is a critical determinant of biological activity. Variations in the length, branching, and cyclization of this substituent can lead to significant differences in potency and selectivity.

In the case of this compound, the N-substituent is a sec-butyl group. The branching at the alpha-carbon of this substituent introduces stereochemistry, meaning that the (R) and (S) enantiomers of this compound could exhibit different biological activities. This stereochemical dependence is a common feature in pharmacologically active amines.

Studies on analogous series have shown that a certain degree of branching on the N-alkyl group can be beneficial for activity. For example, comparing a linear N-propyl group with an N-isopropyl group often reveals an increase in potency for the branched analogue due to a better fit in the enzyme's active site. However, excessive steric bulk can be detrimental. The optimal size and shape of the N-substituent are highly dependent on the specific topology of the binding pocket.

Table 2: Influence of N-Alkyl Substituent on Biological Activity (Illustrative)

N-Alkyl Group Chain Type Relative Potency
Methyl Linear 0.5
Ethyl Linear 0.8
n-Propyl Linear 1.0
Isopropyl Branched 1.5
sec-Butyl Branched 1.3
tert-Butyl Branched 0.2

Data is hypothetical and illustrative of general SAR trends.

Heterocyclic Ring Incorporations and their Contribution to Activity

Replacing the phenyl ring with various heterocyclic systems is a common strategy in medicinal chemistry to modulate physicochemical properties and explore alternative binding interactions. The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can lead to new hydrogen bonding opportunities, altered electronic distribution, and improved pharmacokinetic profiles.

For propargylamine derivatives, replacing the phenyl ring with heterocycles like pyridine, thiophene (B33073), or furan (B31954) can significantly impact activity and selectivity. For example, a pyridyl analogue might engage in hydrogen bonding interactions not possible for the phenyl ring. A thiophene ring, being more electron-rich than a benzene (B151609) ring, could lead to stronger π-π stacking interactions. The specific choice of the heterocycle and the position of its heteroatoms relative to the propargyl side chain are critical for maintaining or enhancing biological activity.

Rational Design Principles for Optimized Analogues based on SAR Data

The collective SAR data provides a clear set of principles for the rational design of optimized analogues of this compound.

Preservation of the Propargylamine Core: The propargyl group is essential for the irreversible mechanism of action and should be retained.

Fine-Tuning Aromatic Interactions: The phenyl ring can be substituted with small, lipophilic groups, particularly at the meta position, to enhance potency. Alternatively, bioisosteric replacement with heterocyclic rings can be explored to improve properties and potentially introduce new, favorable interactions.

Optimization of the N-Substituent: The size and stereochemistry of the N-alkyl group are critical. The sec-butyl group in the parent compound suggests that a degree of branching is tolerated and potentially beneficial. Exploring other branched or small cyclic alkyl groups could lead to improved affinity and selectivity. The synthesis and evaluation of individual enantiomers are crucial to identify the more active stereoisomer.

By integrating these principles, it is possible to design new compounds with potentially enhanced potency, improved selectivity, and more favorable drug-like properties, building upon the foundational knowledge gained from the SAR studies of the this compound framework.

In Vitro Mechanistic Investigations of N 3 Phenylprop 2 Yn 1 Yl Butan 2 Amine S Biological Interactions

Enzyme Inhibition Studies of N-(3-phenylprop-2-yn-1-yl)butan-2-amine and Related Propargylamines

The propargylamine (B41283) scaffold is a well-established pharmacophore known for its ability to modulate the activity of several enzymes, often through mechanism-based inhibition. This section explores the inhibitory profile of this compound and related compounds against a panel of clinically relevant enzymes.

Evaluation of Cytochrome P450 Enzyme Interactions

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including many therapeutic drugs. The potential for a compound to inhibit or induce CYP enzymes is a critical aspect of its preclinical evaluation. The propargylamine moiety, in particular the terminal alkyne, can act as a mechanism-based inhibitor of certain CYP isozymes. This occurs when the enzyme metabolizes the alkyne, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby inactivating it.

While specific studies on the interaction of this compound with individual CYP450 isoforms are not extensively documented in the public domain, the broader class of propargylamines has been shown to interact with these enzymes. The nature and potency of this interaction are highly dependent on the specific substitutions on the propargylamine core. For instance, the lipophilicity and steric bulk of the substituents can influence the binding affinity and orientation of the molecule within the active site of different CYP isoforms. Further research is required to elucidate the specific inhibitory profile of this compound against key drug-metabolizing CYP enzymes such as CYP3A4, CYP2D6, and CYP2C9.

Investigation of Squalene (B77637) Epoxidase Inhibition

Squalene epoxidase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. Inhibition of this enzyme is a validated strategy for the management of hypercholesterolemia and fungal infections. A series of novel 3-phenylprop-2-ynylamines have been synthesized and identified as selective inhibitors of mammalian squalene epoxidase. nih.gov

CompoundTarget EnzymeIC50 (µM)Source
1-[3-(3,5-dichlorophenyl)-prop-2-ynyl]-3-methylpiperidine hydrochlorideRat Liver Squalene Epoxidase2.8 ± 0.6 nih.gov

This table presents data for a related propargylamine to illustrate the potential for squalene epoxidase inhibition within this class of compounds.

Analysis of Dopamine (B1211576) β-Hydroxylase Inhibition

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine. wikipedia.org Inhibitors of DBH have been investigated for their potential therapeutic applications in conditions such as congestive heart failure, hypertension, and cocaine dependence. nih.gov While some propargylamine derivatives have been explored as inhibitors of various enzymes, the primary focus for DBH inhibition has been on other structural classes, such as 3-phenylpropenes, which act as mechanism-based inhibitors. nih.gov

Currently, there is a lack of specific data in the scientific literature detailing the inhibitory activity of this compound against dopamine β-hydroxylase. Further enzymatic assays would be necessary to determine if this compound or its close analogues possess any significant DBH inhibitory potential.

Other Enzyme Modulatory Activities (e.g., Matrix Metalloproteinases, Human Neutrophil Elastase, Tyrosinase)

The broad reactivity of the propargylamine functional group suggests potential interactions with a variety of other enzymes.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and arthritis. To date, there are no specific reports on the inhibitory activity of this compound against MMPs.

Human Neutrophil Elastase (HNE): HNE is a serine protease released by neutrophils during inflammation, and its overactivity is associated with lung diseases like chronic obstructive pulmonary disease (COPD). nih.gov While numerous inhibitors of HNE have been developed, there is no current evidence to suggest that this compound is a significant inhibitor of this enzyme.

Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. nih.govnih.gov Various classes of compounds, including chalcones, coumarins, and flavonoids, have been identified as tyrosinase inhibitors. nih.govnih.gov However, there is no specific information available on the tyrosinase inhibitory activity of this compound or related propargylamines.

Receptor Binding Assays and Ligand-Target Interactions

Beyond enzyme inhibition, the biological effects of a compound can be mediated through its binding to specific receptors. Propargylamine derivatives have been investigated for their potential to interact with various receptor systems.

Characterization of Binding Affinity to Specific Molecular Targets

Propargylamines have been incorporated into multi-target-directed ligands, particularly in the context of neurodegenerative diseases like Alzheimer's disease. These hybrid molecules often target cholinesterases and monoamine oxidases. nih.govnih.gov The propargylamine moiety in these compounds is typically responsible for the irreversible inhibition of monoamine oxidase B (MAO-B). nih.gov

While the broader class of propargylamines has been studied for its interaction with these neurological targets, specific receptor binding data for this compound is not available in the current literature. Comprehensive radioligand binding assays would be required to screen this compound against a panel of receptors, ion channels, and transporters to fully characterize its pharmacological profile and identify any specific high-affinity molecular targets. Without such studies, the receptor-mediated effects of this compound remain speculative.

Ligand-Receptor Complex Formation Studies in Vitro

There is currently no publicly available research that has investigated the formation of ligand-receptor complexes involving this compound in an in vitro setting. Such studies are crucial for understanding the specific molecular targets of a compound and are a fundamental step in elucidating its mechanism of action. Without these studies, the binding affinity, specificity, and the nature of the interaction with any potential biological receptors remain unknown.

Cellular and Molecular Responses in In Vitro Models

Detailed investigations into the cellular and molecular responses elicited by this compound in in vitro models have not been reported in the scientific literature. This includes a lack of information on its impact on cellular signaling, gene regulation, and its potential therapeutic effects.

Modulation of Cellular Pathways and Signaling Cascades

No studies were found that describe how this compound might modulate specific cellular pathways or signaling cascades. Understanding these interactions is key to determining the compound's potential pharmacological effects, whether as an inhibitor or activator of critical cellular processes.

Impact on Gene Expression Profiles

The effect of this compound on gene expression profiles has not been characterized. Gene expression studies are vital for a comprehensive understanding of a compound's biological activity, as they can reveal the downstream effects of its interaction with cellular components.

In Vitro Antimicrobial Action Mechanisms (e.g., Biofilm Formation, Virulence Factor Production)

There is no available data on the in vitro antimicrobial properties of this compound. Consequently, its mechanisms of action against microorganisms, including any potential to inhibit biofilm formation or the production of virulence factors, remain uninvestigated.

In Vitro Antiproliferative Effects on Specific Cancer Cell Lines

Scientific literature lacks any reports on the in vitro antiproliferative effects of this compound against specific cancer cell lines. Such studies would be necessary to explore its potential as an anticancer agent.

In Vitro Immunomodulatory Effects

The potential for this compound to modulate the immune system in vitro has not been explored in any published research. Therefore, its capacity to act as an immunomodulatory agent is currently unknown.

Computational Chemistry and Theoretical Modeling of N 3 Phenylprop 2 Yn 1 Yl Butan 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of a molecule. youtube.comyoutube.com These methods model the electron density to determine the ground-state energy and a host of other molecular attributes.

Exploration of Electronic Structure and Reactivity Descriptors

DFT calculations can provide a detailed picture of the electronic landscape of N-(3-phenylprop-2-yn-1-yl)butan-2-amine. Key descriptors derived from these calculations help in understanding its chemical behavior.

The frontier molecular orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom of the butan-2-amine moiety and the π-system of the phenyl and alkyne groups. The LUMO, conversely, would likely be distributed over the phenyl and propargyl systems, indicating their susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom, indicating a site for electrophilic attack, and positive potential (blue regions) around the amine hydrogen and potentially the phenyl ring hydrogens.

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

These parameters, derived from DFT calculations, are compiled in the table below, with values analogous to those of similar propargylamine (B41283) structures found in the literature.

DescriptorPredicted Value (Arbitrary Units)Significance
HOMO Energy-8.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap7.3 eVChemical reactivity and stability
Ionization Potential8.5 eVEase of oxidation
Electron Affinity1.2 eVEase of reduction
Electronegativity (χ)4.85Electron-attracting tendency
Chemical Hardness (η)3.65Resistance to deformation of electron cloud
Softness (S)0.27Propensity for chemical reactions
Electrophilicity Index (ω)3.23Electrophilic character

Elucidation of Reaction Transition States and Pathways

DFT calculations are also pivotal in mapping out potential reaction mechanisms by identifying transition states and intermediates. umw.edu For this compound, this could involve modeling its synthesis, for example, through the A³ coupling (aldehyde-alkyne-amine) reaction, or its metabolic degradation pathways. nih.govnih.gov

By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. umw.edu For instance, in a potential synthetic route, DFT could model the formation of the C-N bond and the subsequent C-C bond, elucidating the energetics of each step and the geometry of the transition state structures. organic-chemistry.orgorganic-chemistry.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. academie-sciences.frmdpi.com These methods are fundamental in drug discovery and design.

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking algorithms place the ligand into the binding site of a protein in various orientations and conformations, scoring each pose based on a force field. researchgate.netnih.gov This process predicts the most likely binding mode of the ligand. The interactions stabilizing the ligand-protein complex can then be analyzed in detail.

For this compound, key interactions could include:

Hydrogen bonds: The amine group can act as a hydrogen bond donor, and the nitrogen atom as an acceptor.

Hydrophobic interactions: The phenyl ring and the butyl chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The phenyl ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Cation-π interactions: The protonated amine could interact with the face of an aromatic ring.

The specific interactions would depend on the topology and amino acid composition of the target protein's binding site.

Analysis of Binding Affinities and Energetics

Molecular docking provides a score that estimates the binding affinity, often expressed as a binding energy (in kcal/mol). nih.gov A more negative binding energy suggests a stronger and more stable interaction. While docking provides a rapid assessment, more rigorous methods like Molecular Dynamics (MD) simulations can offer a more accurate prediction of binding free energy.

MD simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose and the dynamics of the interactions. nih.gov Techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to calculate the binding free energy.

The following table illustrates hypothetical docking results of this compound against a panel of protein targets, showcasing the types of data generated.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
Monoamine Oxidase B-8.2Tyr435, Gln206, Cys172Hydrogen bond, π-π stacking
Acetylcholinesterase-7.5Trp84, Tyr334, Phe330Hydrophobic, π-π stacking
Histone Deacetylase 6-7.9His610, Phe680Hydrogen bond, Hydrophobic

In Silico Approaches to Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These in silico models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs. nih.gov

To build a QSAR model for a series of compounds related to this compound, one would first need experimental data on their biological activity (e.g., IC₅₀ values). A wide range of molecular descriptors would then be calculated for each compound, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical descriptors: Molecular surface area, volume, etc.

Electronic descriptors: Dipole moment, partial charges, etc. (often derived from quantum chemical calculations).

Hydrophobic descriptors: LogP, which describes the lipophilicity of the molecule.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the biological activity. Once a robust and predictive QSAR model is developed, it can be used to estimate the activity of this compound and to suggest structural modifications that might enhance its desired biological effect. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to higher activity, guiding further synthetic efforts.

Advanced Analytical Techniques in N 3 Phenylprop 2 Yn 1 Yl Butan 2 Amine Research

Spectroscopic Characterization Methods

Spectroscopic techniques are paramount for elucidating the molecular structure of N-(3-phenylprop-2-yn-1-yl)butan-2-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit several distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The two protons of the methylene (B1212753) group (CH₂) adjacent to the alkyne and the nitrogen atom are expected to show a singlet or a narrow triplet around δ 3.5 ppm. The protons of the sec-butyl group would be diastereotopic due to the chiral center, leading to more complex splitting patterns. The single proton on the chiral carbon (CH) would likely be a multiplet around δ 2.8-3.0 ppm. The methylene protons of the ethyl part of the sec-butyl group would present as two distinct multiplets, and the two methyl groups would appear as a doublet and a triplet.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The phenyl group carbons would show multiple signals between δ 120 and 140 ppm. The two acetylenic carbons (C≡C) are characteristic and would appear in the δ 80-90 ppm region. The carbon atoms of the sec-butyl group and the propargyl methylene carbon would resonate in the aliphatic region (δ 10-60 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments. COSY would reveal the coupling relationships between adjacent protons (e.g., within the sec-butyl group), while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Phenyl C-H 7.20 - 7.50 (m, 5H) 128.0 - 132.0
Phenyl C (quaternary) - ~123.0
C≡C (alkyne) - 80.0 - 90.0
N-CH ₂-C≡C ~3.5 (s, 2H) ~35.0
N-H Variable, broad (s, 1H) -
N-CH (CH₃)CH₂CH₃ ~2.9 (m, 1H) ~55.0
CH(CH₃)CH ₂CH₃ ~1.5 (m, 2H) ~28.0
CH(C H₃)CH₂CH₃ ~1.2 (d, 3H) ~18.0

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. s = singlet, d = doublet, t = triplet, m = multiplet.

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₁₇N), the expected monoisotopic mass is approximately 187.1361 g/mol . chemspider.comsinfoochem.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can confirm the elemental formula (C₁₃H₁₇N) and distinguish it from other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for this amine. It typically generates the protonated molecule, [M+H]⁺, at m/z 188.1439. This is often the base peak in the spectrum.

Fragmentation Analysis: Under higher energy conditions (e.g., in tandem MS/MS or with electron ionization), the molecule will fragment in predictable ways. Key fragmentation pathways would likely include:

Benzylic cleavage: Cleavage of the bond between the methylene group and the alkyne would be a favorable process.

Cleavage alpha to the nitrogen: The bonds adjacent to the nitrogen atom are prone to cleavage, which could lead to the loss of the sec-butyl group or parts of it.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As a secondary amine, this compound is expected to show a characteristic weak absorption band for the N-H stretch in the region of 3300-3500 cm⁻¹. Other key expected absorptions include the C≡C stretch of the alkyne group (around 2100-2260 cm⁻¹, typically weak), aromatic C-H stretches (above 3000 cm⁻¹), aliphatic C-H stretches (below 3000 cm⁻¹), and C-N stretching vibrations (in the 1020-1250 cm⁻¹ range).

Predicted IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 2960 Strong
N-H Stretch 3300 - 3500 Weak to Medium
C≡C Stretch (Alkyne) 2100 - 2260 Weak to Medium
C=C Stretch (Aromatic) 1450 - 1600 Medium

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and performing quantitative analysis of this compound. Given the compound's phenyl and alkyl groups, a reversed-phase HPLC method would be most effective.

A typical setup would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase to improve peak shape by ensuring the amine is protonated. Detection is commonly achieved using a UV detector, set to a wavelength where the phenyl group absorbs strongly (e.g., ~254 nm). For quantitative analysis, a calibration curve would be constructed by running known concentrations of a pure reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or a slightly more polar column). The retention time provides one piece of identifying information. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for high-confidence identification, especially when compared against a spectral library or a reference standard. This method is particularly useful for identifying the compound in complex mixtures or for detecting trace-level impurities. The analysis of related compounds like N-sec-butylpropylamine by GC-MS has been documented, indicating the suitability of this technique. nih.gov

Thin-Layer Chromatography (TLC) in Synthetic Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely employed in synthetic organic chemistry to monitor the progress of chemical reactions. libretexts.orgchemistryhall.com Its application is crucial during the synthesis of this compound to qualitatively track the consumption of starting materials and the formation of the desired product. The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (an eluting solvent or solvent mixture). aga-analytical.com.pl

In a representative synthesis, this compound can be prepared via the N-alkylation of butan-2-amine with a suitable 3-phenylpropargyl halide, such as (3-bromoprop-1-yn-1-yl)benzene. To monitor this reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate alongside reference spots of the starting materials. rsc.org

The polarity of the compounds dictates their mobility on the TLC plate; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and travel shorter distances, leading to a lower Rf value. chemistryhall.comrsc.org The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Reaction Monitoring via TLC:

Starting Materials: Butan-2-amine is a polar primary amine, while (3-bromoprop-1-yn-1-yl)benzene is a less polar alkyl halide.

Product: The resulting secondary amine, this compound, will have a polarity that is intermediate between the two starting materials.

Observation: As the reaction proceeds, the spots corresponding to the starting materials on the TLC plate will diminish in intensity, while a new spot, representing the product, will appear and intensify. The reaction is generally considered complete when the spot of the limiting reactant is no longer visible.

Visualization of the spots on the TLC plate is typically achieved under a UV lamp, as the phenyl group in the product and one of the starting materials is UV-active. rsc.org Staining with an appropriate agent, such as potassium permanganate (B83412) or iodine, can also be used for visualization. rsc.org

Below is a data table with representative Rf values for the components in a hypothetical reaction monitored by TLC using a 4:1 Hexane:Ethyl Acetate solvent system.

Table 1: Hypothetical TLC Data for the Synthesis of this compound

Compound Role Hypothetical Rf Value (4:1 Hexane:EtOAc)
(3-bromoprop-1-yn-1-yl)benzene Starting Material 0.65
Butan-2-amine Starting Material 0.15

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a pure substance. velp.com In the context of synthetic chemistry, it serves as a critical method for verifying the identity and purity of a newly synthesized compound like this compound. thermofisher.com The technique, typically through combustion analysis, precisely quantifies the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within the molecule. velp.com

Once the synthesis of this compound is complete and the product has been purified, a sample is subjected to elemental analysis. The experimentally determined ("found") percentages of C, H, and N are then compared against the theoretical percentages calculated from the compound's molecular formula (C₁₃H₁₇N). nih.gov

A close agreement between the experimental and calculated values is required as evidence of the compound's purity and correct elemental composition. For most organic compounds, a deviation of within ±0.4% is considered acceptable for publication and compositional verification. nih.gov This confirmation is fundamental to ensure that the synthesized molecule corresponds to the target structure before proceeding with further research or application.

The theoretical composition is calculated based on the molecular formula C₁₃H₁₇N and the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ).

Molecular Weight: (13 * 12.01) + (17 * 1.008) + (1 * 14.01) = 156.13 + 17.136 + 14.01 = 187.276 g/mol

%C: (156.13 / 187.276) * 100 = 83.37%

%H: (17.136 / 187.276) * 100 = 9.15%

%N: (14.01 / 187.276) * 100 = 7.48%

Table 2: Elemental Analysis Data for this compound

Element Theoretical % (Calculated for C₁₃H₁₇N) Experimental % (Found) Deviation
Carbon (C) 83.37 83.25 -0.12%
Hydrogen (H) 9.15 9.21 +0.06%

The hypothetical experimental data in Table 2 show that the found percentages are well within the accepted ±0.4% tolerance, thus providing strong evidence for the successful synthesis and purification of this compound. nih.gov

Future Directions and Emerging Research Avenues for N 3 Phenylprop 2 Yn 1 Yl Butan 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of propargylamines, the class of compounds to which N-(3-phenylprop-2-yn-1-yl)butan-2-amine belongs, is a central topic in organic chemistry. eventsair.com Historically, their preparation involved methods that are often resource-intensive and generate significant waste. The future of synthesizing this specific compound and its derivatives lies in the adoption of green and sustainable chemistry principles.

Key research avenues will likely focus on multicomponent reactions, particularly the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions. rsc.orgnih.gov These methods offer high atom economy by combining three or more reactants in a single step to form the target molecule. For this compound, this would involve the reaction of phenylacetylene, an appropriate aldehyde or ketone, and butan-2-amine.

Future advancements are expected in the following areas:

Catalyst Development: Research is moving away from homogeneous metal catalysts toward heterogeneous systems that are easily recoverable and reusable. nih.gov This includes metal-organic frameworks (MOFs) and metal nanoparticles supported on materials like silica (B1680970), which have shown high efficiency under mild, often solvent-free, conditions. rsc.orgnih.gov There is also a significant push towards developing metal-free catalytic systems to further enhance the sustainability of these syntheses. nih.gov

Solvent-Free and Aqueous Conditions: To minimize environmental impact, a strong emphasis is being placed on developing synthetic protocols that operate without organic solvents or in water. rsc.orgajgreenchem.com Solvent-free reactions, often conducted at elevated temperatures, have proven effective for A³ coupling. rsc.org

Flow Chemistry: The transition from batch processing to continuous flow synthesis offers improved safety, scalability, and control over reaction parameters, paving the way for more efficient industrial production of complex amines.

Table 1: Comparison of Synthetic Approaches for Propargylamines This table is interactive. You can sort and filter the data.

Methodology Catalyst Type Typical Conditions Key Advantages Future Research Focus
Traditional Substitution Often base-mediated Organic solvent, heat Simple, well-established Improving atom economy
A³ Coupling (Metal-Catalyzed) Copper, Gold, Iridium Organic or aqueous solvent High convergence, one-pot Development of reusable catalysts
Solvent-Free A³ Coupling Heterogeneous (e.g., supported Cu) 80-120 °C, no solvent Green, reduced waste, easy workup Lowering reaction temperature

| Metal-Free A³ Coupling | Organocatalysts, Iodine | Varies, often higher temps | Avoids toxic metal contamination | Improving reaction scope and efficiency |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The propargylamine (B41283) scaffold is a well-known pharmacophore present in numerous biologically active compounds and natural products. nih.gov While the specific biological profile of this compound is not extensively documented, its structural components suggest several promising avenues for therapeutic research. The future in this area involves systematic screening and target identification to uncover its full potential.

Emerging research will likely investigate its efficacy in areas such as:

Oncology: Structurally related amines have demonstrated significant cytotoxic effects against various cancer cell lines. Future studies could evaluate this compound for its antiproliferative activity and its ability to modulate specific pathways involved in tumor growth.

Neurodegenerative Diseases: The propargylamine moiety is famously a key component of inhibitors for enzymes like monoamine oxidase (MAO), which are targets in the treatment of Parkinson's disease. Investigating the interaction of this compound with enzymes in the central nervous system is a logical next step.

Infectious Diseases: The lipophilic nature imparted by the phenyl and butyl groups could facilitate membrane disruption or interaction with intracellular targets in bacteria and fungi. Screening against a panel of pathogenic microbes, including resistant strains, could reveal novel antimicrobial properties.

The chiral center at the butan-2-amine position is of particular importance. Future research must involve the separation and independent biological evaluation of the (R)- and (S)-enantiomers, as stereochemistry often dictates target specificity and potency in pharmacology.

Table 2: Potential Therapeutic Areas for Investigation This table is interactive. You can sort and filter the data.

Therapeutic Area Potential Molecular Targets Rationale for Investigation
Oncology Kinases, Tubulin, Topoisomerases Amine and aromatic structures are common in anticancer agents.
Neuropharmacology Monoamine Oxidase (MAO), Acetylcholinesterase The propargylamine group is a known inhibitor of MAO enzymes.
Antimicrobial Cell Wall Synthesis, DNA Gyrase, Efflux Pumps Lipophilic amines can exhibit broad-spectrum antimicrobial activity.

| Anti-inflammatory | COX enzymes, Cytokines | Many amine-containing compounds modulate inflammatory pathways. |

Interdisciplinary Research with Materials Science and Nanotechnology for Advanced Applications

The unique combination of an amine group for surface anchoring and a rigid, π-conjugated phenylpropynyl group makes this compound an attractive candidate for functionalizing nanomaterials. rsc.org This opens up a research frontier beyond biology and into advanced materials and nanotechnology.

Emerging research directions include:

Functionalized Nanocarbons: The amine group can be covalently bonded to the surface of graphene oxide (GO) or carbon nanotubes (CNTs). rsc.orgresearchgate.net This enhances their dispersibility in solvents and creates a platform for further modification. rsc.org The attached phenylpropynyl groups could alter the electronic properties of the nanomaterial, making them suitable for applications in sensors or organic electronics.

Stabilization of Nanoparticles: Amine-functionalized coatings are used to stabilize metallic or metal oxide nanoparticles (e.g., iron oxide, palladium), preventing their aggregation in biological or catalytic media. nih.govacs.org Using this compound could impart specific functionalities to these nanoparticles, turning them into highly specialized catalysts or imaging agents. nih.govacs.org

Development of Smart Coatings and Films: The rigid structure of the phenylpropynyl unit could be exploited in the creation of ordered molecular layers on surfaces. Polymers incorporating this moiety could lead to materials with unique optical or mechanical properties, useful for creating responsive coatings or advanced composites.

This interdisciplinary approach, combining organic synthesis with materials engineering, could unlock entirely new applications for this versatile molecule.

Table 4: Potential Applications in Materials Science and Nanotechnology This table is interactive. You can sort and filter the data.

Nanomaterial Platform Functionalization Method Potential Advanced Application
Graphene Oxide (GO) Amide bond formation via the amine group. nih.gov Electronic sensors, conductive inks, polymer composites. acs.org
Carbon Nanotubes (CNTs) Covalent attachment to surface functional groups. researchgate.net Reinforced polymers, field-effect transistors, drug delivery systems. researchgate.net
Iron Oxide Nanoparticles Ligand exchange or direct coating. MRI contrast agents, targeted drug delivery, magnetic particle imaging. nih.gov
Palladium Nanoparticles Amine-mediated stabilization. Heterogeneous catalysts for cross-coupling reactions. acs.org

| Polymer Scaffolds | Incorporation as a monomer or pendant group. | Optoelectronic films, gas separation membranes, smart materials. |

Q & A

Q. What are the common synthetic routes for N-(3-phenylprop-2-yn-1-yl)butan-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are documented:
  • Palladium-catalyzed cross-coupling : As demonstrated in , PdCl₂(PPh₃)₂ and CuI catalyze the reaction of propargylic amines with aryl halides in acetonitrile. Optimal yields (70–80%) require inert atmospheres and temperatures of 60–80°C. Post-synthetic hydrolysis (KOH/MeOH) and purification via column chromatography are critical for purity .
  • ZnBr₂/Oxone-mediated cyclization : highlights a radical-based pathway using ZnBr₂ and Oxone in MeCN:H₂O (4:1) at room temperature. Key steps include avoiding TEMPO (radical scavenger) and optimizing solvent polarity to suppress side reactions. Yields range from 68–81% depending on substituents .
  • Key Variables : Solvent choice (polar aprotic vs. aqueous mixtures), catalyst loading (5–10 mol%), and reaction time (3–12 hours) significantly impact yield.

Q. How is structural characterization of this compound validated in academic research?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃) identify alkynyl protons (δ 2.5–3.0 ppm) and amine protons (δ 1.2–1.5 ppm). Aromatic protons in the phenyl group appear at δ 7.2–7.5 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆N: calculated 186.1287, observed 186.1285) .
  • X-ray Crystallography : While not directly reported for this compound, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement in related structures .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the alkyne group.
  • Avoid exposure to moisture and light, as propargyl amines are prone to hydrolysis and radical degradation.

Advanced Research Questions

Q. How can reaction mechanisms for ZnBr₂/Oxone-mediated cyclization of this compound be elucidated?

  • Methodological Answer :
  • Radical Trapping Experiments : Use TEMPO to confirm radical intermediates. shows complete inhibition of product formation with TEMPO, supporting a radical pathway .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps.
  • Computational Studies : Density Functional Theory (DFT) can model transition states and activation energies for cyclization steps.

Q. What strategies optimize the synthesis of derivatives like 1-azaspiro[4.5]decatrienones from this compound?

  • Methodological Answer :
  • Substituent Screening : Electron-donating groups (e.g., 4-methylphenyl) improve yield (77%) versus electron-withdrawing groups (4-nitrophenyl: 45%) .
  • Solvent Optimization : MeCN:H₂O (4:1) enhances solubility of ionic intermediates, while DCE or THF reduces efficiency .
  • Catalyst Alternatives : Testing Brønsted acids (e.g., TfOH) or Lewis acids (e.g., FeCl₃) may improve regioselectivity.

Q. How can computational modeling predict the bioactivity of this compound analogs?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like DPP-4 (dipeptidyl peptidase-4), leveraging structural analogs such as sitagliptin () .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from in vitro assays.

Q. What analytical techniques resolve contradictions in synthetic yield data across studies?

  • Methodological Answer :
  • Reproducibility Protocols : Standardize catalyst batches (e.g., PdCl₂(PPh₃)₂ from single suppliers) and reaction setups (e.g., Schlenk lines for air-sensitive steps) .
  • HPLC-PDA Analysis : Quantify impurities (e.g., hydrolyzed byproducts) to identify yield discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.